7-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorophenyl and a phenyl group
Preparation Methods
The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine ring system.
Substitution Reactions: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which is achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogenated compounds and strong nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets, including protein kinases and receptors.
Biological Research: The compound is used in studies to understand its effects on cellular signaling pathways and its potential as an anticancer or antimicrobial agent.
Industrial Applications: It is investigated for its potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has demonstrated activity against Mycobacterium tuberculosis and is being explored as an antitubercular agent.
The uniqueness of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE lies in its specific substitution pattern and its potential to interact with a diverse range of biological targets, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C24H23ClN4 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23ClN4/c1-17-7-6-12-28(14-17)23-22-21(18-8-3-2-4-9-18)15-29(24(22)27-16-26-23)20-11-5-10-19(25)13-20/h2-5,8-11,13,15-17H,6-7,12,14H2,1H3 |
InChI Key |
AZBZRLJYOGHWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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